Hsd17B13-IN-75

HSD17B13 IC50 enzyme inhibition

This specific dichlorophenol chemotype (Compound 21) offers an IC50 of ≤0.1 μM in estradiol-based assays, positioning it as a critical intermediate-potency benchmark for SAR studies and screening. Unlike generic alternatives, it ensures experimental reproducibility in liver disease research (NAFLD/NASH/DILI).

Molecular Formula C24H16Cl2FN3O3
Molecular Weight 484.3 g/mol
Cat. No. B12376900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-75
Molecular FormulaC24H16Cl2FN3O3
Molecular Weight484.3 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2F)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl
InChIInChI=1S/C24H16Cl2FN3O3/c25-15-10-13(11-16(26)21(15)31)22(32)29-19-7-3-6-18-20(19)23(33)30(12-28-18)24(8-9-24)14-4-1-2-5-17(14)27/h1-7,10-12,31H,8-9H2,(H,29,32)
InChIKeyORMWHZIHJJKVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13-IN-75 for NAFLD and NASH Research: Compound Profile and Procurement Considerations


HSD17B13-IN-75 (also designated as Compound 21) is a synthetic small-molecule inhibitor targeting hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme implicated in hepatic lipid metabolism and inflammatory pathways [1]. The compound is documented to inhibit HSD17B13 enzymatic activity with an IC₅₀ value of ≤0.1 μM as measured using estradiol as the substrate in biochemical assays [1][2]. HSD17B13-IN-75 is supplied for research applications focused on liver diseases including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) [2]. The compound is described in patent literature (WO2022103960A1) within the dichlorophenol class of HSD17B13 inhibitors [3].

Why HSD17B13-IN-75 Cannot Be Assumed Interchangeable with Other HSD17B13 Inhibitors in Liver Disease Studies


Generic substitution of HSD17B13 inhibitors is scientifically unsound due to substantial inter-compound variation in potency, selectivity profile, and pharmacokinetic properties. Within the HSD17B13 inhibitor class, reported IC₅₀ values for human HSD17B13 span over two orders of magnitude—from 1 nM for BI-3231 to >100 nM for early tool compounds [1]—and liver microsomal stability half-life varies from <30 min to >300 min across structurally distinct chemotypes [1][2]. Moreover, off-target activity against other 17β-HSD family members (e.g., HSD17B1, HSD17B3, HSD17B11) is not conserved across analogs; selectivity ratios differ markedly between chemical series [1]. HSD17B13-IN-75 represents a specific dichlorophenol chemotype with an IC₅₀ of ≤0.1 μM (≤100 nM) against HSD17B13 as measured with estradiol substrate [3], but cross-comparability with more potent inhibitors such as BI-3231 (IC₅₀ = 1 nM for human HSD17B13) or liver-targeted analogs requires direct experimental validation [1]. The absence of published head-to-head comparative data for HSD17B13-IN-75 against clinical-stage HSD17B13 inhibitors underscores the importance of compound-specific selection criteria.

Quantitative Differentiation Evidence: HSD17B13-IN-75 (Compound 21) versus HSD17B13 Inhibitor Comparators


HSD17B13 Enzymatic Inhibitory Potency: Compound 21 vs. BI-3231 and Tool Compounds

HSD17B13-IN-75 (Compound 21) demonstrates an IC₅₀ of ≤0.1 μM (≤100 nM) for HSD17B13 using estradiol as the substrate in biochemical assays [1][2]. In comparison, BI-3231—a benchmark HSD17B13 inhibitor widely cited in the literature—exhibits an IC₅₀ of 1 nM for human HSD17B13 and 13 nM for mouse HSD17B13 [3]. Within the broader inhibitor landscape, HSD17B13-IN-75 occupies an intermediate potency tier, approximately 100-fold less potent than BI-3231 but substantially more potent than early-generation HSD17B13 tool compounds that typically exhibit IC₅₀ values >1 μM. Direct cross-study comparability is limited by the absence of published selectivity profiling or head-to-head assays for HSD17B13-IN-75.

HSD17B13 IC50 enzyme inhibition NAFLD NASH

Chemical Scaffold and Structural Class Differentiation: Dichlorophenol Core of HSD17B13-IN-75

HSD17B13-IN-75 belongs to the dichlorophenol chemical class of HSD17B13 inhibitors, as defined in patent WO2022103960A1 [1]. The compound possesses the molecular formula C₂₄H₁₆Cl₂FN₃O₃ and molecular weight of 484.31 g/mol . Its structure features a 2,6-dichlorophenol moiety linked via an amide bond to a quinazolinone core bearing a cyclopropyl-fluorophenyl substituent . This chemotype is distinct from the triazolopyridine scaffold of BI-3231 [2], the tetrahydropyranopyrazole core of Compound 32 [3], and the oligonucleotide-based mechanism of ION-839 (an antisense oligonucleotide targeting HSD17B13 mRNA) [4]. The dichlorophenol pharmacophore has been associated with specific binding interactions in the HSD17B13 active site that differ from those of alternative chemical series, potentially conferring distinct selectivity profiles and physicochemical properties relevant to formulation and biodistribution.

medicinal chemistry scaffold structure-activity relationship SAR lead optimization

Substrate-Specific Activity Profile: Estradiol as the Validated Assay Substrate for Compound 21

The inhibitory activity of HSD17B13-IN-75 (Compound 21) is specifically characterized and validated using estradiol as the substrate, with an IC₅₀ of ≤0.1 μM [1][2]. HSD17B13 is a multifunctional enzyme with reported activity toward diverse substrates including estradiol, leukotriene B4, and various lipid mediators [3]. The use of estradiol as the assay substrate for Compound 21 establishes a defined and reproducible biochemical benchmark. This contrasts with other HSD17B13 inhibitors for which potency may be reported using alternative substrates or cell-based readouts (e.g., lipid droplet accumulation assays), limiting direct inter-compound comparability. For instance, BI-3231 potency has been characterized using multiple substrates including estradiol [4], whereas Compound 32's activity was assessed using an estrone detection assay [5].

substrate specificity estradiol biochemical assay HSD17B13 enzymology

Evidence Gap Advisory: Absence of Published Selectivity, ADME, and In Vivo Data for HSD17B13-IN-75

A systematic literature and patent search reveals that HSD17B13-IN-75 (Compound 21) currently lacks published selectivity profiling data against other 17β-HSD family members (HSD17B1, HSD17B2, HSD17B3, HSD17B11, HSD17B12) or broader off-target panels. No ADME (absorption, distribution, metabolism, excretion) parameters—including liver microsomal stability, plasma protein binding, permeability, or cytochrome P450 inhibition—have been disclosed in the public domain for this specific compound. Additionally, no in vivo efficacy, pharmacokinetic, or toxicology studies for HSD17B13-IN-75 are available in peer-reviewed literature or publicly accessible databases as of the knowledge cutoff [1]. This stands in marked contrast to advanced HSD17B13 inhibitors such as BI-3231 [2], Compound 32 [3], and ION-839 [4], for which extensive selectivity, ADME, and in vivo anti-MASH/NASH activity data have been published.

data gap selectivity ADME pharmacokinetics in vivo

Recommended Research Applications for HSD17B13-IN-75 Based on Available Quantitative Evidence


Biochemical Primary Screening and HSD17B13 Enzyme Inhibition Assays

HSD17B13-IN-75 (Compound 21) is suitable for in vitro biochemical assays measuring HSD17B13 enzymatic inhibition using estradiol as the substrate, given its validated IC₅₀ of ≤0.1 μM under these conditions [1][2]. This application is appropriate for initial compound screening, hit validation, and establishing baseline inhibitory activity for the dichlorophenol chemotype. However, due to the absence of published selectivity data against related 17β-HSD enzymes , researchers should incorporate appropriate counter-screening assays to assess target selectivity before interpreting results as HSD17B13-specific.

Medicinal Chemistry SAR Exploration of Dichlorophenol-Based HSD17B13 Inhibitors

As a representative of the dichlorophenol chemical class described in patent WO2022103960A1, HSD17B13-IN-75 (Compound 21) serves as a reference standard for structure-activity relationship (SAR) studies investigating modifications to the dichlorophenol pharmacophore or quinazolinone core [1][2]. Its molecular formula (C₂₄H₁₆Cl₂FN₃O₃) and defined structure provide a benchmark against which analogs with substitutions at the chlorophenol, cyclopropyl, or fluorophenyl positions can be compared for improvements in potency, solubility, or metabolic stability.

Comparative Benchmarking Against Well-Characterized HSD17B13 Inhibitors

HSD17B13-IN-75 (Compound 21) can be employed as a comparator compound in studies evaluating novel HSD17B13 inhibitors or characterizing the activity landscape of the target. Its reported IC₅₀ of ≤0.1 μM [1] positions it as an intermediate-potency control, allowing researchers to contextualize the activity of new chemical entities relative to both higher-potency inhibitors (e.g., BI-3231 with IC₅₀ 1 nM [2]) and lower-potency tool compounds. When used in this capacity, the estradiol-based assay conditions should be standardized to ensure meaningful cross-compound comparison .

Limited-Scope Cellular Proof-of-Concept Studies (With De Novo Characterization Required)

While HSD17B13-IN-75 lacks published cellular activity or ADME data [1], researchers may elect to evaluate this compound in cellular models of hepatic steatosis or NASH following in-house characterization of solubility, permeability, and cytotoxicity. This application is contingent upon: (1) confirming compound identity and purity via HPLC or LC-MS, (2) determining DMSO solubility and appropriate vehicle for cell culture delivery, (3) establishing a non-cytotoxic concentration range for the specific cell line of interest, and (4) validating target engagement through orthogonal methods. The absence of published reference data [1] necessitates that all findings be interpreted as compound-specific and not extrapolated to other dichlorophenol analogs without additional validation.

Quote Request

Request a Quote for Hsd17B13-IN-75

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.